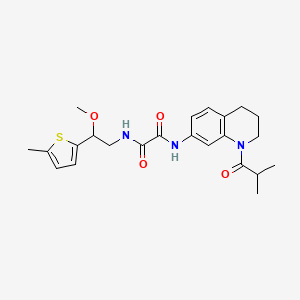![molecular formula C20H23N5O B2361197 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide CAS No. 1170540-51-8](/img/structure/B2361197.png)
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as K-604 , has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 . It exhibits 229-fold selectivity for human ACAT-1 over human ACAT-2 .
Synthesis Analysis
The synthesis of this compound involves the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties . This leads to a marked enhancement of the aqueous solubility .Molecular Structure Analysis
The molecular design of this compound involves a benzimidazole moiety linked to a pyridylacetamide head through a piperazine unit . This structure contributes to its high aqueous solubility and significant improvement of oral absorption .Physical And Chemical Properties Analysis
This compound is known for its high aqueous solubility, up to 19 mg/mL at pH 1.2 . This property, along with its significant improvement of oral absorption, is attributed to the molecular design involving the insertion of a piperazine unit .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
Imidazole derivatives, including our compound of interest, have been reported to exhibit significant antibacterial and antifungal activities . These compounds can interfere with the synthesis of the cell wall or disrupt membrane integrity, leading to the death of microbial cells. They are particularly effective against a range of pathogenic bacteria and fungi, making them potential candidates for the development of new antimicrobial agents .
Anticancer Activity
The benzimidazole core of the compound is known to possess anticancer properties . It can act on various pathways involved in cancer cell proliferation and survival. For instance, some benzimidazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division. This makes them promising agents for cancer therapy, especially in targeting rapidly dividing tumor cells .
Antiviral Properties
Imidazole derivatives have also been explored for their antiviral properties . They can inhibit viral replication by targeting viral enzymes or interfering with viral DNA/RNA synthesis. This broad-spectrum antiviral activity includes potential effectiveness against HIV, influenza, and other viruses, suggesting a role for these compounds in treating viral infections .
Anti-inflammatory and Analgesic Effects
The compound may also exhibit anti-inflammatory and analgesic effects . By modulating the inflammatory response and reducing the production of pro-inflammatory cytokines, these derivatives can alleviate pain and inflammation. This application is particularly relevant in the treatment of chronic inflammatory diseases .
Antioxidant Activity
Benzimidazole derivatives are known for their antioxidant activity . They can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and aging. The antioxidant properties of these compounds contribute to their therapeutic potential in managing oxidative stress-related conditions .
Enzymatic Inhibition
These compounds can act as enzymatic inhibitors , targeting specific enzymes involved in disease processes. For example, they can inhibit acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which is involved in cholesterol metabolism. Inhibiting ACAT can help reduce cholesterol levels and may be beneficial in treating cardiovascular diseases .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c26-20(21-16-6-2-1-3-7-16)15-25-12-10-24(11-13-25)14-19-22-17-8-4-5-9-18(17)23-19/h1-9H,10-15H2,(H,21,26)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCHGMCOVBGOFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2361115.png)
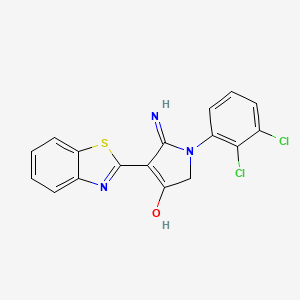
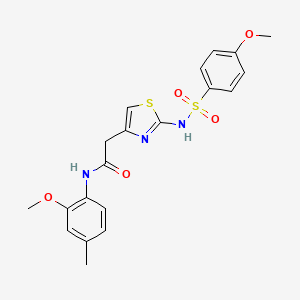
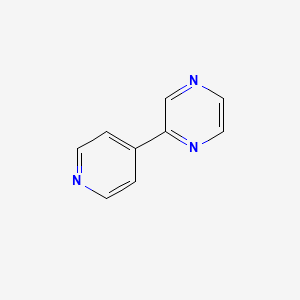

![3-butoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2361121.png)
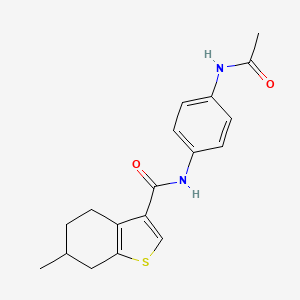
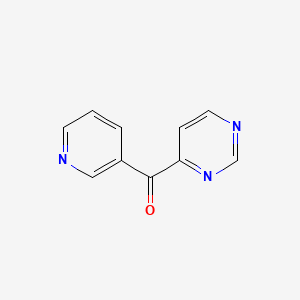
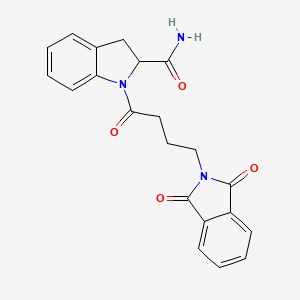
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2361128.png)
![4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine](/img/structure/B2361129.png)
![3-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B2361130.png)
